molecular formula C12H14N4O4S B2631478 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid CAS No. 361166-18-9

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid

Cat. No.: B2631478
CAS No.: 361166-18-9
M. Wt: 310.33
InChI Key: DDZRVXDCCDLBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid derives from its parent purine scaffold. Breaking down the nomenclature:

  • Purine core : A bicyclic system comprising fused pyrimidine and imidazole rings.
  • Position 3 : Methyl group (-CH₃) substituent.
  • Position 7 : 2-methylprop-2-enyl (isoprenyl) group, a branched allylic chain.
  • Position 8 : Sulfanylacetic acid (-S-CH₂-COOH) moiety.
  • Positions 2 and 6 : Ketone oxygen atoms (=O).

The numbering follows IUPAC purine guidelines, prioritizing the pyrimidine ring (positions 2, 6) over the imidazole (positions 7, 8, 9). The sulfanylacetic acid group at position 8 introduces chirality, though stereochemical descriptors are absent in the base name.

Structurally, the molecule combines hydrophilic (carboxylic acid, ketones) and hydrophobic (methyl, allyl) regions, creating amphiphilic character. The conjugated π-system of the purine ring and allyl group enables potential electronic delocalization.

Alternative Chemical Designations and Registry Identifiers

This compound is cataloged under multiple identifiers:

Identifier Type Value Source
PubChem CID 776787
Molecular Formula C₁₂H₁₄N₄O₄S Derived
CAS Registry Not explicitly listed -

The ethyl ester analog (ethyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate) shares structural similarity, with CAS 332098-86-9. The free acid form likely originates from hydrolysis of this ester, though synthetic routes may vary.

Comparative Analysis of Related Purine-Based Sulfanylacetic Acid Derivatives

The compound belongs to a niche subclass of purine derivatives with sulfur-containing side chains. Comparative features with analogs include:

Compound Substituents (Position) Molecular Formula Key Distinctions
Target Compound -SCH₂COOH (8), -CH₃ (3), -C₃H₅ (7) C₁₂H₁₄N₄O₄S Allyl branching at C7
2-[(Diphenylmethyl)thio]acetic Acid -S-CH₂-COOH, -C(C₆H₅)₂ (2) C₁₅H₁₄O₂S Aromatic substituents, no purine
8-Mercaptoadenine -SH (8) C₅H₅N₅S Simpler purine, no carboxylate

The target molecule’s isoprenyl group at C7 enhances lipophilicity compared to simpler thiopurines. Unlike 2-[(diphenylmethyl)thio]acetic acid, it retains the purine core critical for biomolecular interactions. The carboxylic acid group enables salt formation, contrasting with esterified variants requiring metabolic activation.

Structural analogs like 6-thioguanine share the purine-thioether motif but lack the C7 allyl and C8 carboxylate groups, demonstrating how side-chain modifications alter physicochemical and bioactive properties.

Properties

IUPAC Name

2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-6(2)4-16-8-9(13-12(16)21-5-7(17)18)15(3)11(20)14-10(8)19/h1,4-5H2,2-3H3,(H,17,18)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZRVXDCCDLBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide
  • Molecular Weight : 426 g/mol (C₂₀H₂₂N₆O₃S).
  • Key Differences :
    • Additional methyl group at position 1 (1,3-dimethyl vs. 3-methyl in the target compound).
    • Sulfanyl-N-phenylacetamide substituent at position 8 (vs. sulfanylacetic acid).
8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione
  • Molecular Weight : ~461 g/mol (C₂₅H₂₇N₅O₄).
  • Key Differences: 3-Phenoxypropyl substituent at position 7 (vs. 2-methylprop-2-enyl). Hydrazine-yl group linked to a 3-methoxyphenyl moiety at position 8.
  • Biological Activity: Demonstrated potent inhibition of protein kinase CK2 (IC₅₀ = 8.5 µM), attributed to the hydrazine-yl and phenoxypropyl groups enhancing binding interactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents (Position 7 and 8) Biological Activity (IC₅₀) Key Applications
Target Compound 322 7: 2-methylprop-2-enyl; 8: sulfanylacetic acid Not reported Research (kinase inhibition potential)
2-[1,3-Dimethyl-...acetamide () 426 7: 2-methylprop-2-enyl; 8: sulfanyl-N-phenylacetamide Not reported Biochemical R&D
8-[2-[(3-Methoxyphenyl)...dione () ~461 7: 3-phenoxypropyl; 8: hydrazine-yl-3-methoxyphenyl 8.5 µM (CK2 inhibition) Protein kinase CK2 inhibitor

Analysis of Substituent Effects

Position 7 Substituents: 2-Methylprop-2-enyl (target and ): A compact, unsaturated group that may limit steric hindrance but offers moderate lipophilicity. 3-Phenoxypropyl (): A bulkier, aromatic substituent that likely improves target binding through π-π interactions, contributing to its lower IC₅₀ .

Position 8 Functional Groups: Sulfanylacetic Acid (target): Ionizable carboxylic acid enhances solubility in polar solvents but may reduce cell membrane penetration. Hydrazine-yl-3-methoxyphenyl (): Facilitates hydrogen bonding and hydrophobic interactions with kinase active sites, explaining its superior inhibitory activity .

Biological Activity

The compound 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid is a derivative of purine that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N4O2S
  • Molecular Weight : 308.3992 g/mol
  • CAS Number : [Not provided in search results]

Structural Characteristics

The compound features a purine base with a sulfanylacetic acid moiety, which may influence its interaction with biological targets. The presence of substituents such as 3-methyl and 2-methylprop-2-enyl groups could enhance its lipophilicity and biological activity.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, potentially affecting pathways involved in inflammation and cellular signaling.
  • Antioxidant Properties : The structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Research has pointed towards the compound's ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds. While specific data on This compound is limited, analogs have demonstrated:

  • Antitumor Activity : Some purine derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective capabilities, which could be relevant for neurodegenerative diseases.

Case Studies

  • Study on Purine Derivatives : A study published in Bioorganic & Medicinal Chemistry explored various purine derivatives for their anti-inflammatory properties. The findings suggested that modifications on the purine ring can significantly enhance biological activity (source not specified).
  • Clinical Trials : Although direct clinical trials on this specific compound are scarce, related compounds have entered clinical trials for conditions such as rheumatoid arthritis and certain cancers, indicating a pathway for potential therapeutic applications.

Data Table

PropertyValue
Molecular FormulaC14H20N4O2S
Molecular Weight308.3992 g/mol
CAS Number[Not provided]
Biological ActivitiesAntioxidant, Anti-inflammatory, Enzyme inhibition
Potential ApplicationsCancer therapy, Neuroprotection

Q & A

Q. What are the optimal synthetic routes for 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine C8 position using sulfanylacetic acid derivatives under alkaline conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry of the 2-methylprop-2-enyl substituent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like unreacted purine precursors . Yield optimization (>70%) requires precise control of reaction time to prevent over-alkylation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • 1H/13C NMR: Confirm regioselectivity of the sulfanylacetic acid substitution via characteristic shifts: purine H8 disappearance (δ 8.2 ppm) and emergence of sulfanyl-linked CH2 protons (δ 3.8–4.1 ppm) .
  • HRMS (ESI+): Validate molecular weight (e.g., [M+H]+ expected m/z 379.12) and isotopic pattern matching .
  • HPLC (C18 column, 0.1% TFA in acetonitrile/water): Assess purity (>95%) with retention time reproducibility .

Q. What are the solubility and stability profiles of this compound under physiological and storage conditions?

  • Methodological Answer: Solubility is pH-dependent: poorly soluble in water (<1 mg/mL) but miscible in DMSO or ethanol. Stability studies (TGA/DSC) indicate degradation above 200°C. For long-term storage, lyophilize and store at -20°C under inert gas (argon) to prevent oxidation of the allyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer: Use comparative molecular field analysis (CoMFA) to model steric/electronic effects. For example, replacing the 2-methylprop-2-enyl group with hexyl (as in CID 3838354 ) increases lipophilicity (logP from 1.5 to 3.2) but reduces adenosine deaminase inhibition (IC50 shifts from 0.8 μM to >10 μM). Parallel synthesis and SPR binding assays are recommended to validate SAR trends .

Q. What mechanisms underlie conflicting data on this compound’s selectivity toward purine-metabolizing enzymes (e.g., xanthine oxidase vs. PDE5)?

  • Methodological Answer: Contradictions arise from assay conditions:
  • Xanthine oxidase inhibition: Requires pre-incubation with NADH (pH 7.4) to stabilize the enzyme-compound complex.
  • PDE5 activity: False positives occur if DMSO concentration exceeds 1% (v/v). Use orthogonal assays (e.g., radiolabeled substrate vs. fluorescence polarization) to resolve discrepancies .

Q. How can computational modeling (e.g., MD simulations, QM/MM) predict binding modes in the absence of crystallographic data?

  • Methodological Answer:
  • Docking (AutoDock Vina): Use the purine core as a rigid anchor and sample flexible conformations of the sulfanylacetic acid sidechain.
  • MD Simulations (AMBER): Simulate 100 ns trajectories to assess stability of hydrogen bonds with catalytic residues (e.g., Glu802 in xanthine oxidase). Compare with analogous compounds (e.g., ethyl ester derivatives ) to validate electrostatic interactions .

Q. What strategies mitigate challenges in detecting low-abundance metabolites of this compound during in vitro ADME studies?

  • Methodological Answer: Employ UPLC-QTOF-MS with MSE data-independent acquisition. Use isotopic labeling (e.g., 13C at the sulfanylacetic acid moiety) to distinguish metabolites from matrix interference. Phase I metabolites (e.g., hydroxylation at the allyl group) are detectable at 0.1 nM sensitivity with a C18 trap column .

Analytical and Safety Considerations

Q. How should researchers address discrepancies in reported cytotoxicity thresholds across cell lines (e.g., HepG2 vs. HEK293)?

  • Methodological Answer: Normalize cytotoxicity data to cell-specific metabolic rates (e.g., MTT assay incubation time: 4h for HepG2 vs. 6h for HEK293). Include positive controls (e.g., cisplatin) and account for solvent effects (DMSO <0.5%). Conflicting data may reflect differential expression of purine transporters (e.g., ENT1/2) .

Q. What are the best practices for handling this compound’s reactive intermediates during scale-up synthesis?

  • Methodological Answer: Use Schlenk-line techniques to exclude moisture/oxygen. Quench excess thiols post-reaction with iodoacetamide to prevent disulfide formation. Monitor intermediates via inline FTIR (e.g., C=O stretch at 1700 cm-1 for purine diones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.